4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid
Overview
Description
4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid is an organic compound characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3,5-dimethylphenol and butyric acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include sulfuric acid or sodium hydroxide.
Reaction Steps: The phenol undergoes an esterification reaction with butyric acid, followed by oxidation to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nucleophiles such as amines.
Major Products Formed
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3,5-dimethylphenylboronic acid: Shares the ethoxy and dimethylphenyl groups but differs in the presence of a boronic acid group instead of the oxo-butyric acid moiety.
3,5-Dimethyl-4-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxo-butyric acid moiety differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
4-(4-ethoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14-9(2)7-11(8-10(14)3)12(15)5-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYQMXCIVGHKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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